molecular formula C23H23NO4 B14690321 5-Phenyloctahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate CAS No. 27297-02-5

5-Phenyloctahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate

Cat. No.: B14690321
CAS No.: 27297-02-5
M. Wt: 377.4 g/mol
InChI Key: NKRYLCNOHSETBE-UHFFFAOYSA-N
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Description

5-Phenyloctahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex molecular structure that includes a phenyl group, an octahydro-1h-4,7-methanoinden core, and a 4-nitrobenzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyloctahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate typically involves multiple steps, starting with the preparation of the octahydro-1h-4,7-methanoinden coreThe final step involves esterification with 4-nitrobenzoic acid under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Phenyloctahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

5-Phenyloctahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Phenyloctahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl group and the octahydro-1h-4,7-methanoinden core contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyloctahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate is unique due to the presence of the nitrobenzoate ester group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

27297-02-5

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

(8-phenyl-8-tricyclo[5.2.1.02,6]decanyl) 4-nitrobenzoate

InChI

InChI=1S/C23H23NO4/c25-22(15-9-11-18(12-10-15)24(26)27)28-23(17-5-2-1-3-6-17)14-16-13-21(23)20-8-4-7-19(16)20/h1-3,5-6,9-12,16,19-21H,4,7-8,13-14H2

InChI Key

NKRYLCNOHSETBE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C3CC2CC3(C4=CC=CC=C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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